molecular formula C9H9BrO B130284 4'-Bromopropiophenone CAS No. 10342-83-3

4'-Bromopropiophenone

Cat. No. B130284
Key on ui cas rn: 10342-83-3
M. Wt: 213.07 g/mol
InChI Key: UOMOSYFPKGQIKI-UHFFFAOYSA-N
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Patent
US05437815

Procedure details

294 g of aluminium chloride was added to 1000 ml of carbon disulfide and stirred. The reaction solution was cooled to 0° C. or lower, and 166 g of propionyl chloride was dropwise added thereto. Next, 283 g of bromobenzene was dropwise added thereto. Then, the whole was stirred for one hour at room temperature. After reaction, the reaction solution was poured into a mixture of 300 ml of concentrated hydrochloric acid and 600 g of ice. This was extracted with chloroform and washed three times with water, and chloroform was removed by distillation. By distillation under reduced pressure (b.p. 100° to 105° C./2 mmHg), 301 g of 1-bromo-4-propionylbenzene was obtained.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step Two
Quantity
283 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[Br:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl>C(=S)=S>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([C:5](=[O:8])[CH2:6][CH3:7])=[CH:13][CH:12]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
294 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
166 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
283 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
600 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, the whole was stirred for one hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After reaction
EXTRACTION
Type
EXTRACTION
Details
This was extracted with chloroform
WASH
Type
WASH
Details
washed three times with water, and chloroform
CUSTOM
Type
CUSTOM
Details
was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
By distillation under reduced pressure (b.p. 100° to 105° C./2 mmHg)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 301 g
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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